![molecular formula C17H14ClFN2OS2 B017826 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene CAS No. 109425-68-5](/img/structure/B17826.png)

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the malignant B-cells.

Efectos Bioquímicos Y Fisiológicos

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been shown to have selective activity against BTK, with minimal inhibition of other kinases. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been well-tolerated and has shown minimal toxicity to normal tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation is its relatively high cost compared to other BTK inhibitors. Additionally, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several potential future directions for research on 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in other types of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in combination with other drugs, as well as its potential for use in personalized medicine approaches.

Métodos De Síntesis

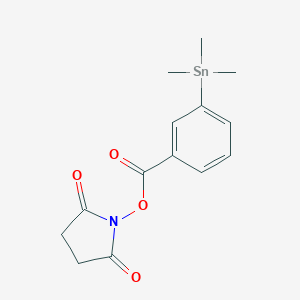

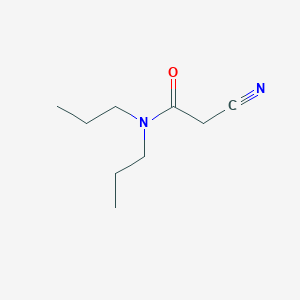

The synthesis of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene involves several steps, including the preparation of the key intermediate 2-chloro-3-thiophenemethanol, which is then reacted with 5-fluoro-2,3-dihydrobenzo[b]thiophene-3-ol in the presence of a base to form the desired product. The synthesis route has been optimized to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has significant anti-tumor activity in mouse models of CLL and MCL, with minimal toxicity to normal tissues.

Propiedades

Número CAS |

109425-68-5 |

|---|---|

Nombre del producto |

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |

Fórmula molecular |

C17H14ClFN2OS2 |

Peso molecular |

380.9 g/mol |

Nombre IUPAC |

1-[[3-[(2-chlorothiophen-3-yl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole |

InChI |

InChI=1S/C17H14ClFN2OS2/c18-17-11(3-6-23-17)9-22-16-13-7-12(19)1-2-14(13)24-15(16)8-21-5-4-20-10-21/h1-7,10,15-16H,8-9H2 |

Clave InChI |

WZBHBMIOGBUMBW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |

SMILES canónico |

C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |

Sinónimos |

5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)